molecular formula C8H9FN2O B6148958 2-[(3-fluorophenyl)amino]acetamide CAS No. 494769-95-8

2-[(3-fluorophenyl)amino]acetamide

Cat. No.: B6148958
CAS No.: 494769-95-8
M. Wt: 168.2
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Description

2-[(3-Fluorophenyl)amino]acetamide is a fluorinated acetamide derivative characterized by a 3-fluorophenyl group attached to the nitrogen atom of the acetamide core. These analogs highlight the versatility of the 3-fluorophenylaminoacetamide scaffold in medicinal chemistry, particularly in kinase inhibition and antipyretic applications .

The compound’s bioactivity is influenced by the electron-withdrawing fluorine atom at the meta position of the phenyl ring, which enhances metabolic stability and binding affinity to biological targets .

Properties

CAS No.

494769-95-8

Molecular Formula

C8H9FN2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorophenyl)amino]acetamide typically involves the reaction of 3-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of 3-fluoroaniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorophenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-[(3-fluorophenyl)amino]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

  • N-(4-Fluorophenyl)-2-(methylamino)acetamide (CAS: 499, C₉H₁₁FN₂O): This para-fluoro isomer exhibits reduced metabolic stability compared to the 3-fluoro analog due to altered electronic effects. It demonstrates moderate activity in kinase inhibition assays but lower selectivity .
  • 2-[(4-Fluoro-2-methylphenyl)amino]-N-(3-methoxyphenyl)acetamide (CAS: 57761-52-1, C₁₆H₁₇FN₂O₂): The addition of a methoxy group and a methyl substituent enhances lipophilicity, improving blood-brain barrier penetration. This compound shows promise in neurological disorder models but has higher hepatotoxicity risks .

Functionalized Derivatives

  • N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide (C₁₇H₁₄FN₃OS): Incorporation of a thiazole ring increases rigidity, leading to potent inhibition of tyrosine kinases (IC₅₀ = 12 nM). This derivative is under preclinical evaluation for oncology applications .
  • 2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide (C₁₇H₁₅FN₆O₂S): The triazole-sulfanyl moiety enhances antimicrobial activity (MIC = 2 µg/mL against S. aureus), though solubility remains a challenge .

Pharmacological and Toxicological Profiles

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity (IC₅₀/MIC) Toxicity Notes References
2-[(3-Fluorophenyl)amino]acetamide Not specified ~180–200 g/mol 3-Fluorophenyl, acetamide Kinase inhibition (N/A) Limited data
N-(4-Fluorophenyl)-2-(methylamino)acetamide C₉H₁₁FN₂O 182.20 g/mol 4-Fluorophenyl, methylamino Kinase inhibition (IC₅₀ = 50 nM) Moderate hepatotoxicity
N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide C₁₇H₁₄FN₃OS 347.38 g/mol Thiazole, 3-fluorophenyl Tyrosine kinase inhibition (IC₅₀ = 12 nM) Low acute toxicity (LD₅₀ > 500 mg/kg)
2-[(4-Fluoro-2-methylphenyl)amino]-N-(3-methoxyphenyl)acetamide C₁₆H₁₇FN₂O₂ 288.32 g/mol 4-Fluoro-2-methylphenyl, methoxy Neuroprotective (EC₅₀ = 10 µM) Hepatotoxicity at >50 µM

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